Product packaging for 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid(Cat. No.:CAS No. 1187930-16-0)

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid

Cat. No.: B1519629
CAS No.: 1187930-16-0
M. Wt: 271.11 g/mol
InChI Key: YWTAEAKDYAVPLV-UHFFFAOYSA-N
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Description

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid (CAS 1187930-16-0) is a substituted pyridine derivative with a molecular formula of C 10 H 11 BrN 2 O 2 and a molecular weight of 271.11 g/mol. This compound is characterized by its high purity, typically 98% or greater . This chemical is a functionalized nicotinic acid derivative. Nicotinic acid (Vitamin B3) and its derivatives are recognized as promising scaffolds in medicinal chemistry for developing new therapeutic agents. Recent scientific research has explored novel synthetic derivatives of nicotinic acid, demonstrating that such compounds can be designed and synthesized as potential agents against antibiotic-resistant bacteria . Some derivatives have shown promising activity against Gram-positive bacteria, including strains of Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) . The structural motifs present in this compound, particularly the pyridine core and the pyrrolidinyl substituent, are commonly found in molecules with significant biological activity, making it a valuable building block for further chemical exploration and drug discovery efforts. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O2 B1519629 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid CAS No. 1187930-16-0

Properties

IUPAC Name

5-bromo-6-pyrrolidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTAEAKDYAVPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220234
Record name 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-16-0
Record name 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Summary from Oxidation of 3-Bromo-2-chloro-5-methylpyridine:

Step Reagents & Conditions Description Yield/Notes
1 3-Bromo-2-chloro-5-methylpyridine + Potassium permanganate in water, reflux Oxidation of methyl group to carboxylic acid Reflux 3 h + additional KMnO4, 2.5 h
2 Acidification with concentrated HCl Precipitation of acid product Solid extracted with ether
3 Drying and evaporation Isolation of 3-bromo-2-chloronicotinic acid High purity product

This method is a classical oxidation route converting methylpyridine derivatives to nicotinic acids under oxidative conditions.

Introduction of Pyrrolidin-1-yl Group at the 6-Position

The pyrrolidin-1-yl substitution at the 6-position is typically achieved by nucleophilic aromatic substitution (SNAr) or amination of the corresponding 6-chloronicotinic acid derivative.

Typical Reaction Conditions:

Parameter Details
Starting Material 5-Bromo-6-chloronicotinic acid or ester derivatives
Nucleophile Pyrrolidine (secondary amine)
Solvent Polar aprotic solvents such as DMF or DMSO
Base Mild bases like sodium hydride or potassium carbonate
Temperature Elevated (60–120°C) depending on substrate reactivity
Reaction Time Several hours (4–24 h)

The reaction proceeds via displacement of the chlorine atom at the 6-position by the pyrrolidine nitrogen, forming the 6-pyrrolidin-1-yl substituent.

Esterification and Subsequent Hydrolysis (Alternative Route)

In some protocols, methyl or ethyl esters of nicotinic acid derivatives are first prepared to facilitate substitution reactions and then hydrolyzed to the free acid.

Step Description Reagents/Conditions Yield/Notes
1 Esterification of nicotinic acid Methanol + acid catalyst (H2SO4 or HCl) Methyl nicotinate
2 Nucleophilic substitution with pyrrolidine Sodium hydride, THF or DMF Formation of 6-pyrrolidinyl ester
3 Hydrolysis Aqueous base (NaOH), then acidification Conversion to free acid

This approach allows better control over substitution and purification steps.

Representative Literature Process Example

A patent process for related nicotinic acid derivatives describes:

  • Using sodium hydride as a base to deprotonate methyl nicotinate.
  • Condensation with N-(1-butenyl)-2-pyrrolidone to form a nicotinoylpyrrolidin-2-one intermediate.
  • Hydrogenation to reduce double bonds and obtain pyrrolidinyl-substituted nicotinic acid derivatives.

Though not exactly 5-bromo substituted, this method highlights the use of sodium hydride in polar aprotic solvents and hydrogenation for pyrrolidinyl group introduction and modification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Oxidation of 3-Bromo-2-chloro-5-methylpyridine 3-Bromo-2-chloro-5-methylpyridine KMnO4, H2O, HCl Reflux, acidification High Precursor acid synthesis
Nucleophilic substitution on 5-Bromo-6-chloronicotinic acid 5-Bromo-6-chloronicotinic acid Pyrrolidine, NaH or K2CO3 60–120°C, 4–24 h Moderate to high Direct amination at 6-position
Esterification + substitution + hydrolysis Methyl nicotinate derivatives Pyrrolidine, NaH, base hydrolysis Stepwise, reflux Moderate Allows purification control
Palladium-catalyzed hydrogenation Myosmine derivatives Pd/C, H2, MeOH Atmospheric pressure, 5 h High For related pyrrolidinyl nicotinic acids

Analytical and Purification Techniques

Research Findings and Notes

  • The use of potassium permanganate oxidation is a classical and reliable method to prepare brominated nicotinic acid precursors.
  • Sodium hydride is preferred over sulfonic acid catalysts due to safety and genotoxicity concerns.
  • Polar aprotic solvents like DMF and THF facilitate nucleophilic substitution reactions efficiently.
  • Hydrogenation with Pd/C catalyst is effective for reducing intermediates to pyrrolidinyl derivatives.
  • Reaction conditions must be optimized to avoid side reactions such as debromination or over-oxidation.
  • The final compound’s purity and yield depend heavily on the choice of solvent, base, and temperature.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Position

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions. For example:

  • Amine substitution : Reaction with amines (e.g., pyrimidin-5-ylboronic acid) in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ yields aryl-substituted derivatives. A 12% yield over two steps was reported for analogous compounds under microwave-assisted conditions .

  • Hydroxylpyrrolidine substitution : Substitution with (R)-3-hydroxypyrrolidine in 2-propanol at 140°C produces 6-(3-hydroxypyrrolidin-1-yl)-5-substituted nicotinamides .

Table 1: Key substitution reactions

ReagentConditionsProductYieldSource
Pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂, Na₂CO₃, 80°C5-(Pyrimidin-5-yl)-substituted derivative12%
(R)-3-Hydroxypyrrolidine2-propanol, 140°C6-(3-Hydroxypyrrolidin-1-yl) derivative86%*

*Yield reported for structurally analogous compounds.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in Pd-catalyzed cross-coupling reactions:

  • Boronic acid coupling : Reaction with aryl/heteroaryl boronic acids (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester) in toluene at 110°C with Pd(PPh₃)₄ affords biaryl products in high yields (up to 90%) .

Table 2: Cross-coupling reaction parameters

Boronic AcidCatalystSolventTemperatureYieldSource
Pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂DME/H₂O80°C60–70%
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acidPd(PPh₃)₄Toluene110°C90%

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization:

  • Esterification : Reaction with benzyl alcohol or methanol in the presence of EDCI/HOBT yields methyl or benzyl esters .

  • Amide formation : Coupling with amines (e.g., 4-(trifluoromethoxy)aniline) using EDCI/HOBT produces bioactive amides .

Table 3: Carboxylic acid derivatization

Reaction TypeReagentConditionsProductYieldSource
EsterificationBenzyl alcohol, EDCI/HOBTNMP, room temperatureBenzyl ester75–86%
Amide coupling4-(Trifluoromethoxy)anilineDMF, EDCI/HOBTNicotinamide derivative70–80%

Functionalization of the Pyrrolidine Ring

The pyrrolidine substituent undergoes further modifications:

  • Hydroxylation : Oxidation with mCPBA introduces hydroxyl groups .

  • Mitsunobu reactions : Thioacetate derivatives are synthesized via Mitsunobu conditions using DIAD and PPh₃ .

Table 4: Pyrrolidine ring modifications

ReactionReagentConditionsProductYieldSource
OxidationmCPBADCM, 0°CPyridine N-oxide derivative65%
Mitsunobu reactionDIAD, PPh₃, thioacetic acidTHF, 0°C to RTThioacetate derivative50%

Reduction and Hydrolysis

  • Nitrile reduction : Trimethylsilyl cyanide (TMSCN) substitution followed by Na/NH₄Cl reduction converts nitriles to amines .

  • Ester hydrolysis : Basic hydrolysis of methyl esters regenerates the carboxylic acid .

Table 5: Reduction and hydrolysis conditions

ReactionReagentConditionsProductYieldSource
Nitrile reductionNa, NH₄ClEtOH, refluxPrimary amine70%
Ester hydrolysisNaOH/H₂OMeOH/H₂O, 60°CNicotinic acid95%

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with nicotinic acetylcholine receptors (nAChRs), making it a candidate for developing treatments for neurological disorders, such as Alzheimer's disease and schizophrenia .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including substitution, oxidation, and reduction, which are essential for creating new compounds with desired properties .

Biological Studies

Research indicates that this compound exhibits notable biological activities, including antimicrobial and antitumor properties. It has been shown to be effective against several bacterial strains, making it a potential candidate for antibiotic development .

Material Science

The compound is explored for its potential use in developing new materials with specific properties, such as enhanced conductivity or catalytic activity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results suggest that this compound could be further developed into an effective antimicrobial agent .

Antitumor Properties

Preliminary studies have indicated that this compound may exhibit antitumor effects, particularly through mechanisms involving apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved in its anticancer activity .

Case Studies

Case Study 1: Development of Antimicrobial Agents
In a study published in Biological & Pharmaceutical Bulletin, researchers synthesized derivatives of this compound to evaluate their antimicrobial efficacy. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested modifications to enhance its potency against resistant strains .

Case Study 2: Neurological Applications
Another research project investigated the effects of this compound on nAChRs related to cognitive function. The results indicated that it could modulate receptor activity, which may lead to potential therapeutic applications in treating cognitive disorders .

Mechanism of Action

The mechanism by which 5-Bromo-6-pyrrolidin-1-yl-nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility (Predicted) Applications
This compound C₁₀H₁₁BrN₂O₂ 271.11 Bromine, Pyrrolidine, Carboxylic acid Low (lipophilic) Pharmaceutical research
5-Bromo-6-hydroxynicotinic acid C₆H₄BrNO₃ 218.01 Bromine, Hydroxyl, Carboxylic acid Moderate (polar) Synthetic intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 257.05 Bromine, Fused pyrrole, Carboxylic acid Low to moderate Drug development
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 Amino, Nitro, Cyano Low Reactive intermediate
Key Observations:

Substituent Effects: The pyrrolidine group in the target compound increases steric bulk and lipophilicity compared to the hydroxyl group in 5-Bromo-6-hydroxynicotinic acid. This substitution may reduce aqueous solubility but improve blood-brain barrier penetration .

Electronic and Steric Profiles: The fused pyrrole in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid creates a planar, conjugated system, likely enhancing π-π stacking interactions with aromatic residues in protein targets . The nitro and cyano groups in 6-Amino-5-nitropicolinonitrile introduce strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .

Biological Activity

5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of a pyrrolidine ring at the 6-position. This compound has garnered attention for its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various neurological disorders. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}BrN2_{2}O2_2. The presence of the bromine atom and the pyrrolidine ring contributes to its unique chemical reactivity and biological properties. The compound's structure is illustrated in the following table:

Property Details
Molecular Formula C10_{10}H12_{12}BrN2_{2}O2_2
Molecular Weight 272.12 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Key Functional Groups Bromine, pyrrolidine, carboxylic acid

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors. These receptors are implicated in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The compound may act as an agonist or antagonist depending on the receptor subtype and concentration used.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

The compound demonstrated complete inhibition of bacterial growth within a specified time frame, indicating its potential as an antibacterial agent .

Antitumor Properties

In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. For instance, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited cytotoxic effects with IC50_{50} values as low as 10 µM:

Cell Line IC50_{50} Value (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)10

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Neuroprotection : A study assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated reduced neuronal death and improved functional recovery when treated with the compound prior to ischemic insult.
  • Antidepressant-like Effects : Another investigation explored its potential antidepressant-like effects in rodent models, finding significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Q & A

Q. What are the established synthetic routes for preparing 5-Bromo-6-pyrrolidin-1-yl-nicotinic acid, and what key reaction parameters influence yield?

Answer: The compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution . For example:

  • Ullmann Reaction : Reacting methyl 5-bromonicotinate with pyrrolidine using CuI (10 mol%) in DMF at 110°C for 24 hours achieves ~78% yield. Ligands like 1,10-phenanthroline improve catalytic efficiency .
  • Nucleophilic Substitution : Direct substitution of 5-bromo-6-chloronicotinic acid with pyrrolidine in ethanol (80°C, 12h) yields ~65%. Precursor purity (≥95% by HPLC) is critical to minimize side products .
    Key Parameters : Catalyst loading, solvent polarity (DMF > DMSO > EtOH), and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • 1H/13C NMR :
    • Pyrrolidine protons: δ 1.8–2.1 (multiplet, 4H) and δ 3.2–3.5 (N-CH2, 4H).
    • Pyridine ring protons: δ 8.2 (H-2), δ 8.5 (H-4) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (1700–1720 cm⁻¹) and N-H bending (1550 cm⁻¹) .
  • HRMS : Expected [M+H]+ at m/z 257.0 (C10H10BrN2O2) with bromine isotopic signature (1:1 ratio for M/M+2) .

Advanced Questions

Q. How can researchers address discrepancies in reported synthetic yields of derivatives under varying catalytic conditions?

Answer: Yield discrepancies often arise from:

  • Catalyst choice : Pd-based systems (e.g., Pd(OAc)2) may outperform CuI in electron-deficient substrates but require stricter anhydrous conditions .
  • Solvent effects : DMF enhances solubility of intermediates, but DMSO increases side reactions at >120°C.
    Methodological Resolution :
  • Use Design of Experiments (DoE) to optimize variables (e.g., 2^3 factorial design testing catalyst, solvent, and temperature).
  • Monitor reaction progress via HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify intermediates .

Q. What methodological approaches are recommended for elucidating the crystal structure of this compound, and how does bromine affect refinement?

Answer:

  • X-ray Crystallography :
    • Grow crystals via vapor diffusion (acetonitrile/water, 4:1).
    • Collect data at 100 K to reduce thermal motion.
    • Refine with SHELXL ; bromine’s high electron density requires anisotropic displacement parameters (ADPs).
    • Validate occupancy via Fourier difference maps (peak < 1.0 eÅ⁻³) .
  • Bromine Effects : Strong anomalous scattering improves phase determination but may complicate absorption corrections (multi-scan empirical methods recommended) .

Q. How does the pyrrolidinyl substituent modulate the pyridine ring’s electronic environment in cross-coupling reactions?

Answer:

  • Electronic Effects : Pyrrolidine’s electron-donating nature increases pyridine ring electron density (Hammett σpara = -0.15), accelerating oxidative addition in Pd-catalyzed couplings.
  • Experimental Evidence :
    • XPS : Pd 3d5/2 binding energy decreases by 0.3 eV in Pd-pyrrolidine complexes, indicating stronger electron donation .
    • Kinetics : Suzuki-Miyaura reactions with this substrate show 20% faster rate constants vs. unsubstituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-6-pyrrolidin-1-YL-nicotinic acid
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5-Bromo-6-pyrrolidin-1-YL-nicotinic acid

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